![molecular formula C24H25N3O2 B2816757 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309591-57-7](/img/structure/B2816757.png)
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been found to have potential therapeutic applications in the treatment of various neurological disorders. The compound has been extensively studied in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
作用机制
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and decreased excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Studies have found that the compound increases GABA levels in the brain, decreases seizure activity, and reduces anxiety-like behavior. Additionally, this compound has been found to enhance the effects of benzodiazepines, which are commonly used to treat anxiety and seizure disorders.
实验室实验的优点和局限性
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one has several advantages as a research tool. The compound is highly selective for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. Additionally, this compound has been shown to be well-tolerated in animal models, which makes it a promising candidate for further preclinical studies. However, the limitations of this compound include its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the development of new analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the efficacy of this compound in the treatment of various neurological disorders in humans. Finally, the role of GABA aminotransferase inhibition in the pathophysiology of neurological disorders warrants further investigation.
Conclusion:
In conclusion, this compound is a novel GABA aminotransferase inhibitor that has potential therapeutic applications in the treatment of various neurological disorders. The compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one can be synthesized through a series of chemical reactions involving the starting materials 2-naphthaleneacetic acid, piperidine, and 2-cyclopropyl-4,5-dihydro-1H-pyridazin-3-one. The synthesis involves several steps including esterification, amidation, and cyclization, and has been optimized to yield high purity and yield of this compound.
科学研究应用
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, addiction, and anxiety. The compound has been shown to increase GABA levels in the brain, which leads to enhanced GABAergic neurotransmission and decreased excitability. This makes this compound a promising candidate for the treatment of epilepsy, which is characterized by excessive neuronal excitability.
属性
IUPAC Name |
6-cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23-11-10-22(18-8-9-18)25-27(23)20-12-14-26(15-13-20)24(29)16-19-6-3-5-17-4-1-2-7-21(17)19/h1-7,10-11,18,20H,8-9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXMCSPMVZDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

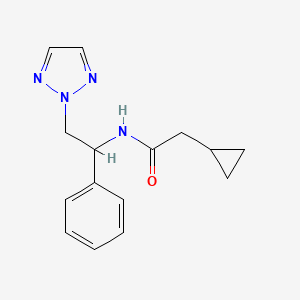
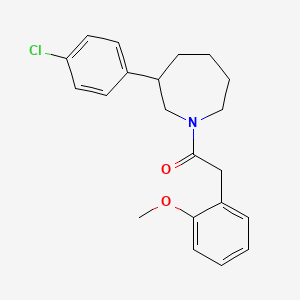

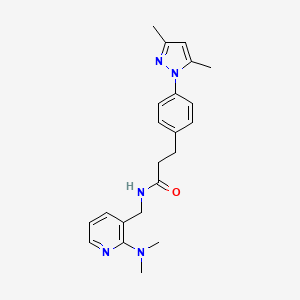
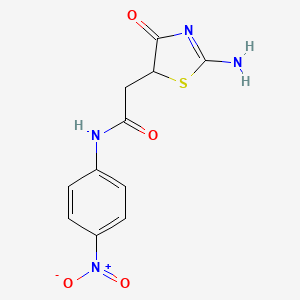

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816688.png)
![[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2816689.png)

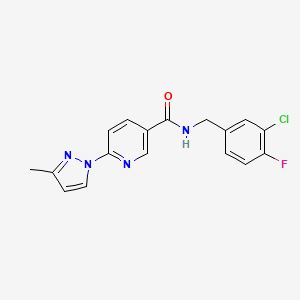
![N-(3-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2816692.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2816695.png)

![methyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2816697.png)